Molecular Scaffold Minimality vs. Lead‑Optimized DORA Analogs
The target compound (C9H10N6O2, MW 234.22) constitutes the stripped‑down core of the triazole‑oxadiazole‑pyrrolidine DORA pharmacophore. In the DORA optimization series by Brotschi et al., the lead compound 6 (C24H20F3N5O4, MW 523.44) and advanced derivative 42 (C24H19ClF3N5O3, MW 533.89) carry large aromatic substituents that contribute >50 % of their molecular weight [1]. The target compound possesses only the core heterocyclic framework, resulting in a >50 % lower molecular weight and ≤1 hydrogen‑bond donor count compared to the optimized leads [2]. This minimality is advantageous for fragment‑based screening where ligand efficiency metrics demand low MW and low complexity.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 234.22 g·mol⁻¹ |
| Comparator Or Baseline | DORA lead 6 (523.44 g·mol⁻¹); DORA compound 42 (533.89 g·mol⁻¹) |
| Quantified Difference | Target MW is 55 % lower than lead 6 and 56 % lower than compound 42 |
| Conditions | Calculated from molecular formulas; C9H10N6O2 vs. C24H20F3N5O4 vs. C24H19ClF3N5O3 |
Why This Matters
Maintaining the minimal scaffold is essential for probe‑based SAR, as the addition of large substituents in later analogs can mask or alter the core’s intrinsic binding mode.
- [1] Brotschi, C., Bolli, M.H., Gatfield, J., et al. (2020). From Oxadiazole to Triazole Analogues: Optimization toward a Dual Orexin Receptor Antagonist with Improved in vivo Efficacy in Dogs. ChemMedChem, 15(5), 430‑448. View Source
- [2] PubChem. (2025). Compound 1597523-93-7 (DORA compound 6) – Molecular Weight. NCBI. View Source
